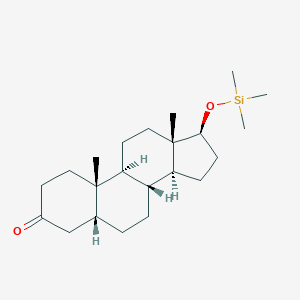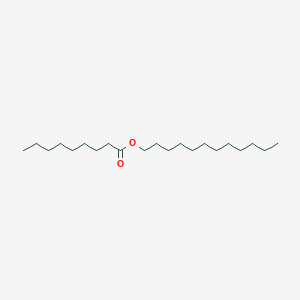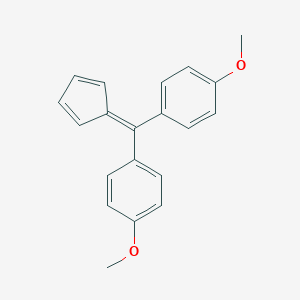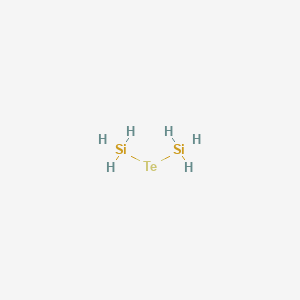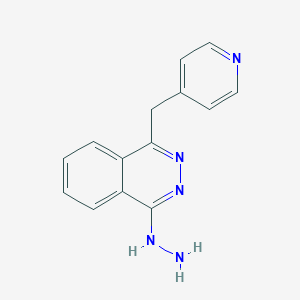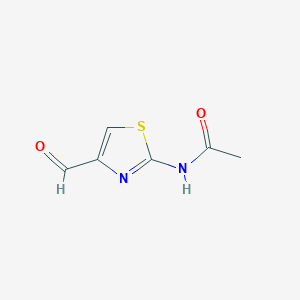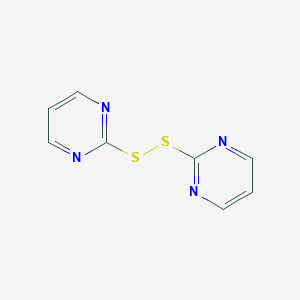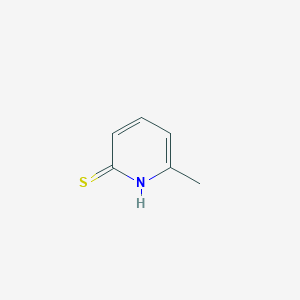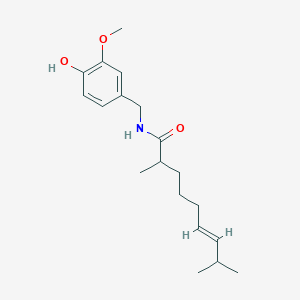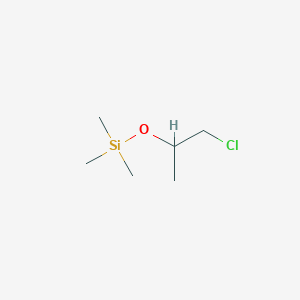![molecular formula C9H21S3Si B102112 硅烷,三[(1-甲基乙基)硫代]- CAS No. 17891-55-3](/img/structure/B102112.png)
硅烷,三[(1-甲基乙基)硫代]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, tris[(1-methylethyl)thio]- is a chemical compound with the CAS Number: 17891-55-3 . It has a molecular weight of 254.56 . The IUPAC name for this compound is tris(isopropylsulfanyl)silane .
Molecular Structure Analysis
The InChI code for Silane, tris[(1-methylethyl)thio]- is 1S/C9H22S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
Silane, tris[(1-methylethyl)thio]- has a storage temperature of 28 C .科学研究应用
Use in Prosthetic and Restorative Dentistry
Silanes have been emphasized for their use in prosthetic and restorative dentistry . They can improve the adhesion between the inorganic filler particles and the organic resin matrix, enhancing the overall performance of dental composites.
Role in Polymer Composites and Coatings
Silane coupling agents, including tri(isopropylthio)silane, have been used to modify polymer composites and coatings . They can enhance the interfacial adhesive strength, making these materials more valuable for multi-materialization.
Application in Low-Temperature Epitaxy
High-order silane precursors, including tri(isopropylthio)silane, are candidates for the low-temperature epitaxy process due to the low energy of Si–Si bond . This process is key for the future manufacture of semiconductor devices, such as gate-all-around (GAA) field-effect transistors (FETs) or 3D-stacked devices .
Use in Synthesis of Nanoparticles
Silane coupling agents are used in the synthesis of nanoparticles . They provide a simple way to introduce functional groups onto the surfaces of particles, which can improve the adhesion of the inorganic/polymer interface.
Role in Drug Delivery Systems
Studies have shown that tri(isopropylthio)silane exhibits low toxicity towards various cell lines and is biocompatible. This makes it a potential candidate for use in drug delivery systems.
Application in Moisture Curable Solvent Free Silane Terminated Polyurethanes
Tri(isopropylthio)silane has been used in the synthesis of moisture curable solvent free silane terminated polyurethanes . These materials have excellent elastomeric performance and have been used in a wide range of applications.
安全和危害
属性
InChI |
InChI=1S/C9H21S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNFPRDBBIFLRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S[Si](SC(C)C)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21S3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, tris[(1-methylethyl)thio]- | |
CAS RN |
17891-55-3 |
Source


|
| Record name | Tris(isopropylthio)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: The research paper discusses the reducing capabilities of tris(methylthio)silane and tris(isopropylthio)silane. Can we extrapolate these findings to predict the behavior of Silane, tris[(1-methylethyl)thio]-?
A1: Yes, we can draw parallels between the compounds. Silane, tris[(1-methylethyl)thio]-, also known as tris(isopropylthio)silane, is directly analyzed in the study []. The research highlights that this compound, alongside tris(methylthio)silane, exhibits efficacy in reducing various organic substrates through free radical mechanisms []. This suggests that the presence of alkylthio groups linked to silicon plays a crucial role in facilitating these reduction reactions.
Q2: The research mentions measuring the bond dissociation energy of Si-H bonds in these silanes. How does this information contribute to understanding the reactivity of Silane, tris[(1-methylethyl)thio]-?
A2: The bond dissociation energy provides valuable insights into a molecule's reactivity. In this study, the Si-H bond dissociation energy in Silane, tris[(1-methylethyl)thio]- was determined to be approximately 83 kcal/mol using photoacoustic calorimetry []. This value suggests that the Si-H bond in this molecule is relatively weak and can be readily cleaved, leading to the formation of reactive silyl radicals. This property explains the compound's effectiveness as a reducing agent and its ability to participate in hydrosilylation reactions with electron-rich alkenes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

